molecular formula C14H11Cl2NO2 B13648517 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide

Cat. No.: B13648517
M. Wt: 296.1 g/mol
InChI Key: ZYNCAWWSNFCNAN-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is an organic compound with the molecular formula C14H11Cl2NO2. This compound is part of the acetamide family and is characterized by the presence of both chloro and phenoxy groups attached to the phenyl ring. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide typically involves the reaction of 5-chloro-2-phenoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability. The reaction mixture is often subjected to purification processes such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed products like carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and phenoxy groups make it a versatile intermediate in various synthetic pathways and a valuable compound in research and industrial applications.

Properties

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide

InChI

InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-12-8-10(16)6-7-13(12)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)

InChI Key

ZYNCAWWSNFCNAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CCl

Origin of Product

United States

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